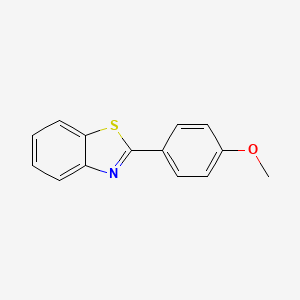

2-(4-Methoxyphenyl)benzothiazole

Overview

Description

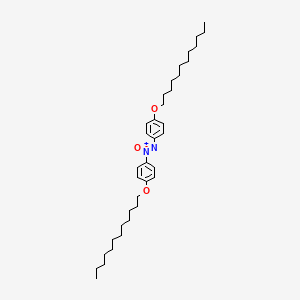

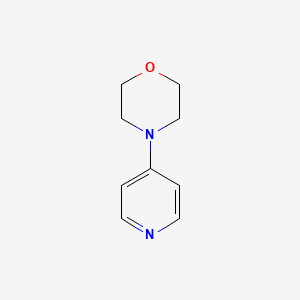

2-(4-Methoxyphenyl)benzothiazole is a chemical compound with the linear formula C14H11NOS . It has a molecular weight of 241.31 . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions . The synthesis of this compound and its derivatives has been of considerable interest to organic and medicinal chemists .Molecular Structure Analysis

The molecular structure of this compound has been investigated using ab initio (HF) and density functional theory methods (BLYP, B3LYP, B3PW91, and mPW1PW91) implementing the standard 6–311G (d,p) basis set . The results indicate that B3LYP is superior to the scaled HF approach for molecular problems .Physical And Chemical Properties Analysis

The physical properties of this compound include a boiling point of 392.5°C at 760 mmHg and a melting point of 120-124°C . It is a solid at room temperature and should be stored in a dry, sealed environment .Scientific Research Applications

Fluorescent Probes for Sensing pH and Metal Cations

2-(4-Methoxyphenyl)benzothiazole and its analogues have applications in fluorescent probes for sensing pH and metal cations. Specifically, they exhibit sensitivity to pH changes around 7-8, with significant fluorescence enhancement under basic conditions. These compounds have demonstrated particular effectiveness in detecting magnesium and zinc cations due to their high sensitivity and selectivity, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Potential Antitumor Properties

Benzothiazole derivatives, including the 2-(4-Methoxyphenyl) variant, have shown promise in antitumor applications. Notably, some derivatives have been identified as potential suppressors of breast cancer cells. Their structural properties and biological activity, particularly their capacity to interleave into DNA, contribute to their effectiveness in decreasing the viability of certain cancer cells, such as HeLa cells (Cuevas-Hernández et al., 2017).

Applications in Crystal Structure Analysis

Benzothiazoles are also useful in the study of crystal structures. For instance, the analysis of the crystal structure of this compound derivatives can provide insights into their binding properties to specific receptors, such as estrogen receptors. This understanding is crucial in developing drugs targeting these receptors (Yates et al., 1991).

Antimicrobial and Antifungal Properties

These compounds have been studied for their antimicrobial and antifungal properties. Some derivatives of this compound exhibit significant activity against various bacterial and fungal strains. The structure-activity relationship reveals that electron-donating groups associated with the benzothiazole ring play a crucial role in enhancing antimicrobial activity (Singh et al., 2014).

Proton Transfer Reactions in Solutions

The protonation and deprotonation reactions of this compound, especially in polar solutions, have been a subject of study. Understanding these reactionsis essential for applications in chemical sensing and photophysics. These reactions contribute to the complex fluorescence properties of the compound, providing valuable insights for designing effective sensors and probes (Potter & Brown, 1988).

Synthesis and Biological Evaluation of Hybrids

The synthesis of novel hybrids containing this compound and their biological evaluation is an area of significant research. These hybrids have been tested for various biological activities, including antimicrobial and antimalarial properties. The introduction of different substituents like methoxyphenyl or ethoxyphenyl groups has shown to enhance the potency of these compounds (Alborz et al., 2018).

Urease Enzyme Inhibition and Nitric Oxide Scavenging

Another application is in the inhibition of urease enzyme and nitric oxide scavenging. The synthesis of new 2-amino-6-arylbenzothiazoles and their evaluation in these contexts have yielded promising results, with some compounds exhibiting significant activity in these areas (Gull et al., 2013).

In Vitro Antitumor Properties

In vitro studies have demonstrated the potent antitumor properties of this compound derivatives. These compounds show selective growth inhibitory properties against specific cancer cell lines. The unique profiles of growth inhibition suggest a mode of action distinct from known clinically active chemotherapeutic agents, indicating their potential as novel antitumor drugs (Bradshaw et al., 1998).

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)benzothiazole is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .

Mode of Action

This compound acts as an agonist to the AhR . Upon binding, it induces the expression of the CYP1A1 gene . This interaction leads to the generation of electrophilic reactive species, which forms DNA adducts .

Biochemical Pathways

The activation of AhR leads to the induction of the CYP1A1 gene . This gene is part of the cytochrome P450 superfamily of enzymes, which are involved in the oxidation of organic substances. The induction of CYP1A1 can lead to the generation of reactive oxygen species, which can cause DNA damage and lead to cell death .

Result of Action

The binding of this compound to AhR and the subsequent induction of the CYP1A1 gene can lead to cell death . This is due to the generation of reactive oxygen species that can cause DNA damage . Therefore, this compound has potential antitumor activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other substances can affect its action. For example, in a study on mild steel corrosion, this compound was found to act as a corrosion inhibitor . The efficiency of this action was influenced by the temperature and the concentrations of the inhibitor and hydrochloric acid .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that it has a molecular weight of 241.31 and a boiling point of 392.5°C at 760 mmHg

Cellular Effects

Preliminary studies suggest that it may have potential anticancer properties

Molecular Mechanism

It is believed to interact with biomolecules and may have potential inhibitory or activating effects on enzymes

Temporal Effects in Laboratory Settings

It is known that it can be synthesized under microwave irradiation and solvent-free conditions

properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPZIJQISHFZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211711 | |

| Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6265-92-5 | |

| Record name | 2-(4-Methoxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-(p-methoxyphenyl)- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.